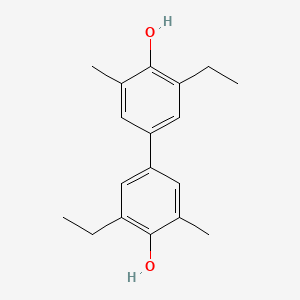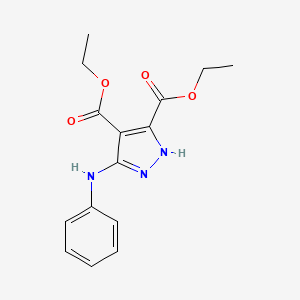methanone](/img/structure/B11942024.png)
[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl](2-bromophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of various substituents through reactions such as bromination, furan ring formation, and pyrazole ring synthesis. Common reagents used in these steps include bromine, furan, and hydrazine derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully reduced quinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A basic structure similar to the core of the compound.
Pyrazole: Another heterocyclic compound with a similar ring structure.
Furan: A five-membered aromatic ring similar to the furan moiety in the compound.
Uniqueness
6-BR-3-(1-(2-BR-BZ)-5-FURAN-2-YL-4,5-2H-1H-PYRAZOL-3-YL)-4-PH-1H-QUINOLIN-2-ONE is unique due to its specific combination of functional groups and substituents, which may confer distinct biological and chemical properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C29H19Br2N3O3 |
|---|---|
Molekulargewicht |
617.3 g/mol |
IUPAC-Name |
6-bromo-3-[2-(2-bromobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C29H19Br2N3O3/c30-18-12-13-22-20(15-18)26(17-7-2-1-3-8-17)27(28(35)32-22)23-16-24(25-11-6-14-37-25)34(33-23)29(36)19-9-4-5-10-21(19)31/h1-15,24H,16H2,(H,32,35) |
InChI-Schlüssel |
QCWDMJBSHYQNKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5Br)C6=CC=CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B11941942.png)
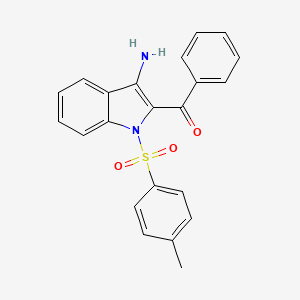


![Ir[p-F(t-Bu)-ppy]3](/img/structure/B11941971.png)

![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
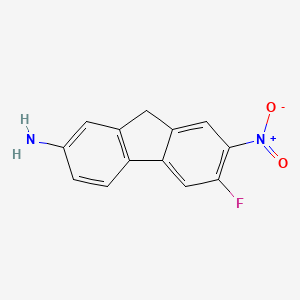

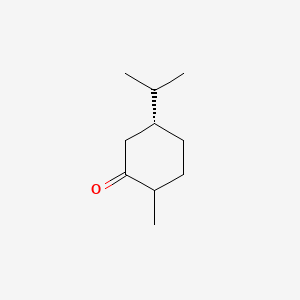
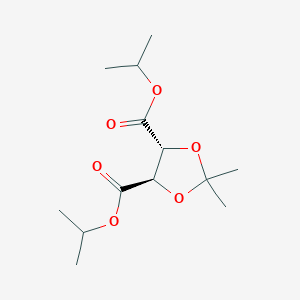
![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
